![molecular formula C14H16N2O2 B7463938 4-(1-Acetylpiperidin-4-yloxy)benzonitrile](/img/structure/B7463938.png)
4-(1-Acetylpiperidin-4-yloxy)benzonitrile
Overview
Description
4-(1-Acetylpiperidin-4-yloxy)benzonitrile, also known as AC-42, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of acetylcholinesterase inhibitors, which are compounds that inhibit the activity of the enzyme acetylcholinesterase, leading to an increase in the levels of the neurotransmitter acetylcholine in the brain.
Mechanism of Action
4-(1-Acetylpiperidin-4-yloxy)benzonitrile works by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine, which enhances synaptic transmission and improves cognitive function.
Biochemical and Physiological Effects:
4-(1-Acetylpiperidin-4-yloxy)benzonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile in lab experiments is its potent inhibitory activity against acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. However, 4-(1-Acetylpiperidin-4-yloxy)benzonitrile has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
1. Development of more potent and selective acetylcholinesterase inhibitors based on the structure of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile.
2. Investigation of the neuroprotective effects of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile in other neurodegenerative diseases.
3. Study of the pharmacokinetics and toxicity of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile in humans.
4. Development of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile analogs with improved solubility and bioavailability.
5. Investigation of the potential synergistic effects of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile with other drugs used in the treatment of Alzheimer's disease.
In conclusion, 4-(1-Acetylpiperidin-4-yloxy)benzonitrile is a promising molecule with potential therapeutic applications in the treatment of Alzheimer's disease. Its potent inhibitory activity against acetylcholinesterase and neuroprotective effects make it a useful tool for studying the role of acetylcholine in the brain. Further research is needed to fully understand the pharmacokinetics and toxicity of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile in humans and to develop more potent and selective acetylcholinesterase inhibitors based on its structure.
Scientific Research Applications
4-(1-Acetylpiperidin-4-yloxy)benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, which is characterized by a decrease in the levels of acetylcholine in the brain. 4-(1-Acetylpiperidin-4-yloxy)benzonitrile has been shown to be a potent inhibitor of acetylcholinesterase, leading to an increase in the levels of acetylcholine and improvement in cognitive function.
properties
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxybenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(17)16-8-6-14(7-9-16)18-13-4-2-12(10-15)3-5-13/h2-5,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNILVKNHFBROH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Acetylpiperidin-4-yloxy)benzonitrile |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.